5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone

Descripción general

Descripción

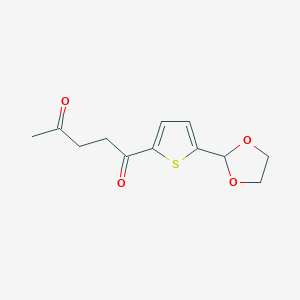

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone is an organic compound that features a dioxolane ring, a thiophene ring, and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Ketone Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC, Jones reagent, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for ring-opening reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone (CAS Number: 898772-64-0) is a specialized organic molecule that has garnered attention in various fields of research and application, particularly in medicinal chemistry and materials science. This article explores its scientific applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has potential applications in drug development due to its unique structural features. The presence of the dioxolane ring and thienyl group can enhance biological activity and selectivity towards specific targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thienyl ketones have shown promise as inhibitors of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Material Science

This compound can also be utilized in the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that can improve material properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

In a study focusing on polymeric materials, this compound was incorporated into polymer matrices to enhance their durability and resistance to environmental degradation. The resulting materials demonstrated improved performance in applications such as protective coatings and flexible electronics.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Bioactive Compounds

Researchers have successfully utilized this compound to synthesize bioactive molecules with potential therapeutic applications. By employing it as a starting material, they have developed novel compounds that exhibit anti-inflammatory and antimicrobial properties.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and thiophene rings provide a unique scaffold that can bind to active sites, potentially inhibiting or modulating the activity of the target. The ketone group can participate in hydrogen bonding or other interactions that stabilize the compound within the binding site.

Comparación Con Compuestos Similares

Similar Compounds

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone: shares similarities with other compounds containing dioxolane or thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the dioxolane and thiophene rings with a ketone functional group. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in simpler analogs. The presence of both electron-rich and electron-deficient regions within the molecule allows for diverse interactions with various chemical and biological targets.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, specifically focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 254.30 g/mol. The compound features a dioxolane ring, which is known for its role in enhancing the biological activity of various derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst. The process yields various dioxolane derivatives that can be further modified to enhance their biological properties.

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 312.5 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus mirabilis | No activity |

The compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while it showed no activity against E. coli, K. pneumoniae, and P. mirabilis .

Antifungal Activity

The antifungal activity was assessed against Candida albicans. The results indicated that the compound demonstrated promising antifungal effects with an MIC value of 156.25 µg/mL.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 156.25 |

All tested compounds derived from this structure exhibited antifungal activity except for one variant .

Case Studies

In a study conducted by researchers at MDPI, various derivatives of dioxolanes were synthesized and tested for their biological activities. The results highlighted that compounds similar to this compound showed excellent antibacterial and antifungal properties .

Another investigation focused on the structure-activity relationship (SAR) of dioxolane derivatives, revealing that modifications in the substituents significantly impacted their biological efficacy. Chiral compounds often exhibited different activities compared to their racemic counterparts, emphasizing the importance of stereochemistry in medicinal chemistry .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 5-(1,3-dioxolan-2-yl)-2-thienyl 3-oxobutyl ketone?

Answer:

The synthesis of this compound likely involves functionalizing a thiophene ring with a 1,3-dioxolane group and coupling it to a 3-oxobutyl ketone moiety. A general approach for analogous heteroaryl ketones includes:

- Step 1: Protection of carbonyl groups using 1,3-dioxolane-forming reagents (e.g., ethylene glycol under acid catalysis) to stabilize reactive intermediates .

- Step 2: Cross-coupling reactions (e.g., Friedel-Crafts acylation or Suzuki-Miyaura coupling) to attach the thienyl group to the ketone backbone. For example, benzoylisothiocyanate has been used in 1,4-dioxane to synthesize thiophene derivatives via nucleophilic substitution .

- Step 3: Deprotection and purification via column chromatography or recrystallization.

Key Consideration: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions, as the 3-oxobutyl chain may undergo keto-enol tautomerism under acidic/basic conditions .

Q. Basic: How can chromatographic techniques ensure purity and structural fidelity of this compound?

Answer:

Liquid chromatography (LC) with ultraviolet (UV) detection is widely used for purity assessment. For enhanced sensitivity:

- Derivatization: React the ketone with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes to form UV-active derivatives, improving detection limits in complex matrices .

- Method Validation: Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) and monitor at λ = 254 nm (thiophene absorption band) .

- Quantitative Analysis: Compare retention times and peak areas against certified reference standards.

Note: High-resolution mass spectrometry (HRMS) or NMR (¹H/¹³C) should complement LC-UV to confirm molecular integrity .

Q. Advanced: How does computational modeling elucidate electronic and steric effects in reactivity?

Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can:

- Predict Reactivity: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The thienyl group’s sulfur atom typically acts as an electron donor, while the dioxolane ring stabilizes adjacent charges .

- Steric Maps: Visualize van der Waals radii to assess steric hindrance at the 3-oxobutyl chain, influencing regioselectivity in cross-coupling reactions .

Validation: Compare computed dipole moments (e.g., 3.2–3.5 D) with experimental values from dielectric constant measurements .

Q. Advanced: What factors govern the hydrolytic stability of the 1,3-dioxolane ring under varying pH?

Answer:

The dioxolane ring’s stability depends on:

- pH Sensitivity: Acidic conditions (pH < 3) protonate the ring oxygen, accelerating hydrolysis to regenerate the carbonyl group. Neutral/basic conditions (pH 7–12) show slower degradation .

- Substituent Effects: Electron-withdrawing groups (e.g., thienyl) reduce ring strain and enhance stability. Kinetic studies using HPLC-MS can monitor degradation products like ethylene glycol and ketone intermediates .

Mitigation Strategy: Use aprotic solvents (e.g., DMF, THF) and avoid aqueous media during synthesis to prolong shelf life .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR: Identify C=O stretching (~1700 cm⁻¹) and C-S vibrations (~680 cm⁻¹) in the thiophene ring .

- ¹³C NMR: Peaks at δ 190–200 ppm confirm the ketone carbonyl, while δ 100–110 ppm corresponds to the dioxolane acetal carbons .

- X-ray Diffraction: Resolve crystal packing and bond angles (e.g., C-S-C bond angle ~92° in thiophene derivatives) .

Q. Table: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 96–98°C (analogous dioxolane ketones) | |

| LogP (Partition Coefficient) | 1.8 (estimated via ChemDraw) | |

| λmax (UV-Vis) | 254 nm (thiophene π→π* transition) |

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-8(13)2-3-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOZLVSLTMWLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641900 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-64-0 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.